molecular formula C20H30N2O3 B5208110 N-cyclopropyl-3-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]propanamide

N-cyclopropyl-3-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]propanamide

Cat. No. B5208110
M. Wt: 346.5 g/mol
InChI Key: HEYCAPKTFPWPTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-3-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]propanamide, also known as CPP-115, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme GABA aminotransferase, which plays a crucial role in the regulation of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.

Mechanism of Action

N-cyclopropyl-3-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]propanamide acts as a potent inhibitor of GABA aminotransferase, an enzyme that catalyzes the degradation of GABA in the brain. By inhibiting this enzyme, this compound increases the concentration of GABA in the brain, which in turn enhances GABAergic neurotransmission and reduces neuronal excitability. This mechanism of action is similar to that of the widely used antiepileptic drug vigabatrin, which is also a GABA aminotransferase inhibitor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to enhance GABAergic neurotransmission. GABA is the main inhibitory neurotransmitter in the brain, and its dysfunction has been implicated in various neurological and psychiatric disorders. By increasing GABA levels in the brain, this compound has been shown to reduce neuronal excitability, which can lead to a reduction in seizures, anxiety, and other symptoms associated with these disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopropyl-3-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]propanamide for lab experiments is its high potency and specificity as a GABA aminotransferase inhibitor. This allows researchers to study the effects of enhanced GABAergic neurotransmission with a high degree of precision. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in some experiments. In addition, the potential for off-target effects of this compound should be carefully considered in experimental design.

Future Directions

There are several potential future directions for research on N-cyclopropyl-3-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]propanamide. One area of interest is the development of more potent and selective GABA aminotransferase inhibitors, which could potentially lead to improved therapeutic outcomes in neurological and psychiatric disorders. Another direction is the investigation of this compound in combination with other drugs, such as antiepileptic drugs or antidepressants, to determine if there is a synergistic effect. Finally, the potential use of this compound as a research tool to study the role of GABAergic neurotransmission in various brain functions and disorders warrants further investigation.

Synthesis Methods

The synthesis of N-cyclopropyl-3-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]propanamide involves the reaction of 3-(1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl)propanoic acid with cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields this compound as a white crystalline solid with a melting point of 152-154°C.

Scientific Research Applications

N-cyclopropyl-3-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In preclinical studies, this compound has shown promising results in reducing seizures and improving cognitive function in animal models of epilepsy. It has also been shown to reduce anxiety-like behavior in rodents and improve depressive symptoms in animal models of depression. In addition, this compound has been investigated as a potential treatment for cocaine addiction, as it has been shown to reduce cocaine self-administration in rats.

properties

IUPAC Name

N-cyclopropyl-3-[1-[(3-ethoxy-2-hydroxyphenyl)methyl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-2-25-18-5-3-4-16(20(18)24)14-22-12-10-15(11-13-22)6-9-19(23)21-17-7-8-17/h3-5,15,17,24H,2,6-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYCAPKTFPWPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CN2CCC(CC2)CCC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197214
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.